Cas no 1695456-60-0 (1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- EN300-1071231
- 1695456-60-0
-
- インチ: 1S/C18H25NO4/c1-16(2,3)23-15(22)19-18(14(20)21)11-10-17(4,5)12-8-6-7-9-13(12)18/h6-9H,10-11H2,1-5H3,(H,19,22)(H,20,21)
- InChIKey: ZNWGIVXDYRYDTK-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=CC=CC=2C(C)(C)CC1)NC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 319.17835828g/mol
- どういたいしつりょう: 319.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 75.6Ų
1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071231-10.0g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 10g |
$4914.0 | 2023-05-25 | ||
Enamine | EN300-1071231-5.0g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 5g |
$3313.0 | 2023-05-25 | ||
Enamine | EN300-1071231-10g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 10g |
$4606.0 | 2023-10-28 | |
Enamine | EN300-1071231-1g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 1g |
$1070.0 | 2023-10-28 | |
Enamine | EN300-1071231-0.25g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 0.25g |
$985.0 | 2023-10-28 | |
Enamine | EN300-1071231-0.1g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 0.1g |
$943.0 | 2023-10-28 | |
Enamine | EN300-1071231-0.5g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 0.5g |
$1027.0 | 2023-10-28 | |
Enamine | EN300-1071231-2.5g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 2.5g |
$2100.0 | 2023-10-28 | |
Enamine | EN300-1071231-0.05g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 95% | 0.05g |
$900.0 | 2023-10-28 | |
Enamine | EN300-1071231-1.0g |
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1695456-60-0 | 1g |
$1142.0 | 2023-05-25 |
1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidに関する追加情報
1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 1695456-60-0): A Comprehensive Overview
1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 1695456-60-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a tetrahydronaphthalene core. These structural elements contribute to its potential utility in various biological and therapeutic applications.
The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. It provides stability to the amino group during synthetic manipulations and can be selectively removed under mild acidic conditions. This feature makes 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid an attractive intermediate for the synthesis of more complex molecules.
The tetrahydronaphthalene core is a bicyclic structure that is often found in natural products and synthetic compounds with diverse biological activities. This core structure has been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the tetrahydronaphthalene core in 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid suggests that it may possess similar biological activities.
Recent studies have explored the potential of 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the context of drug discovery and development. One notable area of research involves its use as a lead compound for the development of novel anti-inflammatory agents. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human immune cells. These findings suggest that 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the potential of 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as an anti-cancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it has been observed to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. These properties make it a promising candidate for further investigation as a potential anti-cancer drug.
In addition to its biological activities, 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been studied for its synthetic utility. The presence of the Boc protecting group allows for controlled deprotection and subsequent functionalization steps in multi-step synthetic sequences. This versatility makes it a valuable building block for the synthesis of complex molecules with diverse biological activities.
The chemical synthesis of 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves several key steps. One common approach involves the reaction of 4-methyltetralin with tert-butyl chloroformate to introduce the Boc protecting group. Subsequent oxidation and carboxylation steps yield the final product. The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production.
Despite its promising properties and potential applications, further research is needed to fully understand the mechanisms underlying the biological activities of 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Ongoing studies are focused on elucidating its molecular targets and signaling pathways involved in its anti-inflammatory and anti-cancer effects. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, 1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 1695456-60-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
1695456-60-0 (1-{(tert-butoxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) 関連製品
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